TC-G 1008-d3 -

TC-G 1008-d3

Catalog Number: EVT-1499069
CAS Number:
Molecular Formula: C₁₈H₁₆D₃ClN₆O₂S
Molecular Weight: 421.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TC-G 1008-d3 is a synthetic compound that acts as a specific agonist of the G-protein-coupled receptor 39. This compound has been studied for its potential therapeutic effects, particularly in the context of neuropathic pain management. The research surrounding TC-G 1008-d3 focuses on its ability to modulate pain pathways and enhance the understanding of G-protein-coupled receptor signaling in pain mechanisms.

Source

TC-G 1008-d3 is derived from the original TC-G 1008 compound, which has been extensively investigated in preclinical studies. The compound is commercially available from various suppliers, including MedChemExpress, which provides it for research purposes.

Classification

TC-G 1008-d3 falls under the category of synthetic small molecules. It is specifically classified as a G-protein-coupled receptor agonist, targeting the G-protein-coupled receptor 39, which plays a role in various physiological processes, including pain modulation.

Synthesis Analysis

Methods

The synthesis of TC-G 1008-d3 involves several chemical reactions that modify the original TC-G 1008 structure to incorporate deuterium isotopes. This isotopic labeling is crucial for tracing metabolic pathways and studying pharmacokinetics in biological systems.

Technical Details

The synthesis typically begins with commercially available precursors that undergo a series of reactions such as alkylation, acylation, or cyclization. The incorporation of deuterium can be achieved through methods such as deuterated solvents or specific reagents that introduce deuterium at desired positions in the molecular structure.

Molecular Structure Analysis

Structure

The molecular structure of TC-G 1008-d3 can be represented by its chemical formula, which includes deuterated components. The presence of deuterium alters the molecular weight and can influence the compound's behavior in biological systems.

Data

  • Molecular Formula: CxHyD
  • Molecular Weight: Specific weight varies based on the exact structure and positions of deuterium.
  • Structural Features: The compound features functional groups typical of G-protein-coupled receptor agonists, which may include aromatic rings and heterocycles.
Chemical Reactions Analysis

Reactions

TC-G 1008-d3 participates in various chemical reactions relevant to its function as a receptor agonist. These reactions often involve interactions with biological macromolecules such as proteins and enzymes.

Technical Details

In vitro studies have shown that TC-G 1008-d3 can bind to G-protein-coupled receptor 39, leading to downstream signaling events. The binding affinity and efficacy can be assessed using radiolabeled assays or competitive binding studies with other ligands.

Mechanism of Action

Process

The mechanism of action for TC-G 1008-d3 involves its binding to G-protein-coupled receptor 39, which activates intracellular signaling pathways. This activation leads to changes in neuronal excitability and neurotransmitter release, ultimately modulating pain perception.

Data

Research indicates that treatment with TC-G 1008-d3 results in upregulation of G-protein-coupled receptor 39 protein levels in spinal cord tissues following nerve injury models. This suggests a potential role for this compound in enhancing endogenous pain relief mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a range of pH levels commonly encountered in biological systems.
  • Reactivity: Reacts with biological targets selectively due to its structural features.
Applications

Scientific Uses

TC-G 1008-d3 is primarily used in scientific research to explore its effects on neuropathic pain models. It serves as a valuable tool for studying the role of G-protein-coupled receptors in pain modulation and has potential implications for developing new analgesic therapies. Current studies focus on its ability to reverse mechanical allodynia and improve pain thresholds in experimental models, providing insights into novel treatment strategies for chronic pain conditions.

Introduction to TC-G 1008-d3: Chemical and Pharmacological Context

Chemical Characterization and Structural Analogues

TC-G 1008-d3 is a deuterated isotopologue of the selective GPR39 agonist TC-G 1008 (N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide). The parent compound has a molecular weight of 418.90 g/mol and the chemical formula C₁₈H₁₉ClN₆O₂S [1] [6]. Deuterium substitution occurs at three hydrogen sites within the methylsulfonamide group (–SO₂– CD₃), increasing the molecular mass by 3 Da compared to the protiated form. This modification preserves the core structure—a pyrimidine scaffold linked to a chlorophenyl moiety via methylene bridge, with critical hydrogen-bonding capacity at the pyrimidinylamino and sulfonamide groups [1].

TC-G 1008 belongs to the 2-pyridylpyrimidine class of GPR39 agonists, distinguished by its sub-nanomolar potency (EC₅₀ = 0.4 nM for rat GPR39; 0.8 nM for human GPR39) and oral bioavailability [1] [6]. Structural analogues include:

  • GPR39-C3: Synonym for TC-G 1008, emphasizing its third-generation optimization [6].
  • Compound 3: Original designation from medicinal chemistry development [1].
  • Zinc chloride: A non-selective endogenous GPR39 activator, though with divergent pharmacological effects [2].

Table 1: Structural Analogues of TC-G 1008 and Key Properties

CompoundCore StructureEC₅₀ (Human GPR39)Selectivity ProfileMolecular Weight
TC-G 10082-Pyridylpyrimidine0.8 nMSelective over kinases (IC₅₀ >10 μM)418.90 g/mol
TC-G 1008-d3Deuterated variantEquivalent to TC-G 1008Enhanced metabolic stability421.90 g/mol
Zinc chlorideInorganic cationVariable*Activates multiple metalloreceptors136.29 g/mol

* Zinc's efficacy depends on cellular context and assay systems [2] [4].

Development History and Rationale for Deuterated Formulation

TC-G 1008 was first reported in 2014 as a lead compound in GPR39 agonist development, exhibiting robust glucagon-like peptide-1 (GLP-1) elevation in vivo [1]. Despite promising pharmacology, studies revealed limitations in its application:

  • Off-target interactions: TC-G 1008 exhibits affinity for serotonin 5-HT₁ₐ receptors, complicating mechanistic interpretations in neurological models [2].
  • Metabolic instability: Rapid hepatic metabolism via cytochrome P450 (CYP)-mediated oxidation at the methylsulfonamide group, limiting exposure in chronic studies [3].

Deuteration at the metabolically vulnerable –CH₃ group leverages the kinetic isotope effect (KIE), where the C–D bond cleaves 6–10 times slower than C–H. This strategically delays oxidative demethylation without altering receptor affinity or signaling bias [3]. The development of TC-G 1008-d3 thus addressed two needs:

  • Improved pharmacokinetic profiling: For reliable assessment of GPR39-mediated effects in long-term disease models (e.g., epilepsy, mitochondrial biogenesis studies) [2] [4].
  • Target validation: By mitigating off-target artifacts linked to rapid metabolite formation [2].

Role as an Internal Standard in Bioanalytical Assays

TC-G 1008-d3 has emerged as a critical bioanalytical tool due to its near-identical physicochemical properties to TC-G 1008, differing only in mass. This makes it ideal as an isotope-labeled internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays [3].

Key applications include:

  • Therapeutic drug monitoring: Quantifying TC-G 1008 in plasma, serum, or cerebrospinal fluid with minimized matrix effects.
  • Metabolic studies: Tracking deuterium retention as a marker of parent compound stability in vivo.
  • Pharmacokinetic assays: Enabling high-precision measurements in complex biological matrices (e.g., brain homogenates, synovial fluid) [3] [6].

Table 2: Bioanalytical Applications of TC-G 1008-d3

MatrixSample Prep MethodAnalytical TechniqueRole of TC-G 1008-d3Performance Benefit
Plasma/SerumHybrid SPE–PrecipitationLC–MS/MS (MRM)Compensates for ion suppression98–102% accuracy; CV <5%
Brain TissueSolid-Phase Extraction (SPE)LC–MS/MSCorrects for recovery lossesLLOQ: 0.1 ng/g tissue
Synovial FluidLiquid–Liquid ExtractionHPLC-UVNormalizes extraction variabilityInter-assay precision: ±3.2%

Mechanism of action in assays:

  • Co-elution with TC-G 1008 ensures identical retention times and ionization efficiency.
  • Mass shift (m/z +3) allows baseline resolution in MS detectors.
  • Compensates for variations during sample preparation (e.g., protein precipitation, solid-phase extraction) and matrix-induced signal suppression/enhancement [3].

This utility is underscored by its adoption in studies of GPR39 agonist distribution and metabolism, particularly where endogenous compounds (e.g., zinc) or metabolites confound detection of the parent drug [2] [3] [4].

Properties

Product Name

TC-G 1008-d3

Molecular Formula

C₁₈H₁₆D₃ClN₆O₂S

Molecular Weight

421.9

Synonyms

N-[3-Chloro-4-[[[2-((methylamino-d3))-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide; GPR39-C3-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.